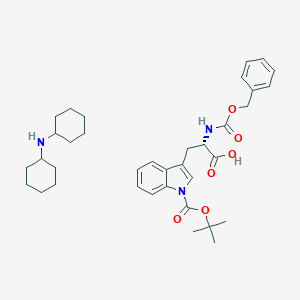

z-Trp(boc)-oh.dcha

Description

BenchChem offers high-quality z-Trp(boc)-oh.dcha suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about z-Trp(boc)-oh.dcha including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQVAJPBCWSLMH-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Z-Trp(Boc)-OH.DCHA in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise and demanding field of peptide synthesis, the protection of reactive amino acid side chains is paramount to achieving high yields and purity. The tryptophan residue, with its nucleophilic indole ring, presents a significant challenge due to its susceptibility to oxidation and electrophilic substitution during synthetic manipulations. This technical guide provides an in-depth exploration of the role and application of Nα-Benzyloxycarbonyl-Nindole-tert-butyloxycarbonyl-L-tryptophan dicyclohexylammonium salt (Z-Trp(Boc)-OH.DCHA), a doubly protected amino acid derivative designed to mitigate these challenges. We will delve into the rationale behind this dual-protection strategy, present detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and provide quantitative data to illustrate its efficacy.

Introduction: The Tryptophan Challenge in Peptide Synthesis

Tryptophan is a crucial amino acid in many biologically active peptides, contributing to their structure and function through its unique indole side chain. However, this same indole ring is highly susceptible to side reactions under the acidic conditions often employed in peptide synthesis, particularly during the repetitive deprotection of the α-amino group in Boc-based strategies. Common side reactions include oxidation and alkylation by carbocations generated from other protecting groups or scavengers.[1][2]

To circumvent these undesirable modifications, protection of the indole nitrogen is essential. The use of Z-Trp(Boc)-OH.DCHA offers a robust solution by employing two distinct protecting groups: the Benzyloxycarbonyl (Z) group for the α-amine and the tert-butyloxycarbonyl (Boc) group for the indole nitrogen.

The Dual-Protection Strategy of Z-Trp(Boc)-OH.DCHA

The strategic use of orthogonal protecting groups is a cornerstone of modern peptide synthesis.[3] Z-Trp(Boc)-OH.DCHA exemplifies this principle by providing two layers of protection with different lability profiles.

-

Nα-Benzyloxycarbonyl (Z) Group: The Z group is a classic urethane-type protecting group, traditionally used in solution-phase synthesis but also applicable in certain solid-phase strategies. It is stable to the mildly acidic conditions used for Boc deprotection and can be removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid.[4]

-

Nindole-tert-butyloxycarbonyl (Boc) Group: The Boc group on the indole nitrogen effectively shields it from electrophilic attack and oxidation. This group is labile to strong acids, such as the trifluoroacetic acid (TFA) used for the final cleavage of the peptide from the resin in Fmoc-based synthesis, or the even stronger acids like hydrogen fluoride (HF) used in Boc-based strategies.[1][5]

-

Dicyclohexylammonium (DCHA) Salt: The formation of a dicyclohexylammonium salt enhances the crystallinity and stability of the amino acid derivative, making it easier to handle and store.[5] Before use in peptide coupling, the free acid must be regenerated from the DCHA salt.[6]

This dual-protection scheme allows for the selective deprotection of the α-amino group while the indole side chain remains shielded, ensuring the integrity of the tryptophan residue throughout the peptide chain elongation.

Data Presentation: Performance and Efficacy

| Parameter | Unprotected Tryptophan | Z-Trp(Boc)-OH | Notes |

| Coupling Efficiency | High | High | Coupling efficiency is primarily dependent on the activation method and steric hindrance, and is generally high for most standard protocols. |

| Crude Peptide Purity | Moderate to Low | High | The primary advantage of indole protection is the significant reduction of side products, leading to higher purity of the crude peptide.[7] |

| Yield of Final Peptide | Variable | Consistently Higher | By minimizing side reactions, the yield of the desired peptide is improved. |

| Major Side Products | Oxidized Tryptophan, Alkylated Tryptophan | Minimal | The Boc group on the indole nitrogen effectively prevents these side reactions.[1] |

Table 1: Representative Performance Comparison of Unprotected vs. Indole-Protected Tryptophan in SPPS.

Experimental Protocols

The following protocols provide a detailed methodology for the use of Z-Trp(Boc)-OH.DCHA in solid-phase peptide synthesis, assuming a standard Fmoc/tBu strategy.

Conversion of DCHA Salt to the Free Acid

Prior to coupling, the dicyclohexylammonium salt must be converted to the free carboxylic acid.

Materials:

-

Z-Trp(Boc)-OH.DCHA

-

Ethyl acetate

-

10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Suspend the Z-Trp(Boc)-OH.DCHA salt in ethyl acetate.

-

Add 10% aqueous KHSO₄ or phosphoric acid and stir until the solid dissolves and two clear phases are formed.

-

Separate the organic layer.

-

Wash the organic layer three times with water.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid of Z-Trp(Boc)-OH.[6]

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the incorporation of the free acid Z-Trp(Boc)-OH into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

20% piperidine in N,N-dimethylformamide (DMF)

-

Z-Trp(Boc)-OH (free acid from 4.1)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF and DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Z-Trp(Boc)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates a complete reaction). If the test is positive, a recoupling step may be necessary.[8]

Orthogonal Deprotection of Z and Boc Groups

The Z and Boc protecting groups can be removed orthogonally, allowing for selective modification of the peptide if required.

-

Removal of the Z Group (Catalytic Hydrogenolysis):

-

After peptide synthesis and cleavage from the resin (if the Boc group on the indole is to be retained), dissolve the peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF).

-

Add a palladium catalyst (e.g., 10% Pd/C).

-

Subject the mixture to an atmosphere of hydrogen gas (H₂) at atmospheric or slightly elevated pressure.

-

Monitor the reaction by HPLC or mass spectrometry.

-

Upon completion, filter off the catalyst and evaporate the solvent.

-

-

Removal of the Indole Boc Group and Final Cleavage:

-

After the full-length peptide has been synthesized, treat the resin with a cleavage cocktail. For peptides containing tryptophan, a common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[8]

-

This strong acidic treatment will simultaneously cleave the peptide from the resin and remove the Boc group from the tryptophan indole, along with other acid-labile side-chain protecting groups.

-

The Z group on the N-terminus would also be cleaved under these strong acidic conditions.

-

Mandatory Visualizations

Caption: Workflow for incorporating Z-Trp(Boc)-OH in SPPS.

Caption: Orthogonal deprotection logic for Z and Boc groups.

Conclusion

Z-Trp(Boc)-OH.DCHA is a highly valuable building block in peptide synthesis, offering a robust strategy to prevent common side reactions associated with the tryptophan indole ring. The dual-protection scheme allows for the synthesis of complex tryptophan-containing peptides with higher purity and yield compared to using unprotected tryptophan. The DCHA salt form provides handling and stability advantages, while the orthogonal nature of the Z and Boc protecting groups offers flexibility in synthetic design. The detailed protocols and logical workflows presented in this guide provide a comprehensive resource for researchers and professionals in the field of peptide science and drug development, enabling the successful synthesis of challenging peptide sequences.

References

- 1. researchgate.net [researchgate.net]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

z-Trp(boc)-oh.dcha chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Z-N-in-Boc-L-tryptophan dicyclohexylammonium salt (Z-Trp(Boc)-OH DCHA). This reagent is a critical building block in synthetic peptide chemistry, offering strategic advantages in the synthesis of complex peptides and peptidomimetics.

Chemical Properties and Structure

Z-Trp(Boc)-OH DCHA is the dicyclohexylammonium (DCHA) salt of L-tryptophan with two key protecting groups: a benzyloxycarbonyl (Z) group on the alpha-amino group and a tert-butyloxycarbonyl (Boc) group on the indole nitrogen of the side chain. This dual protection strategy is instrumental in preventing unwanted side reactions during peptide synthesis. The DCHA salt form enhances the compound's crystallinity and stability, facilitating easier handling and storage.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 218938-57-9 | [1][2] |

| Molecular Formula | C36H49N3O6 | [1] |

| Molecular Weight | 619.79 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 147-152 °C (Note: Some sources report "N/A", suggesting potential decomposition) | [] |

| Boiling Point | 772.4 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 421 °C (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage Temperature | 2-8 °C | [1] |

Chemical Structure

The chemical entity Z-Trp(Boc)-OH DCHA is an ionic compound formed between the deprotonated Z-Trp(Boc)-OH and the protonated dicyclohexylamine.

References

A Technical Guide to Protecting Groups in Z-Trp(Boc)-OH.DCHA for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined peptides. Z-Trp(Boc)-OH.DCHA is a valuable building block for incorporating tryptophan into peptide sequences, offering a dual-protection strategy that provides orthogonality and minimizes side reactions. This technical guide provides an in-depth analysis of the protecting groups in Z-Trp(Boc)-OH.DCHA, their roles, deprotection strategies, and experimental considerations.

Z-Trp(Boc)-OH.DCHA is the dicyclohexylammonium (DCHA) salt of Nα-benzyloxycarbonyl-Nindole-tert-butyloxycarbonyl-L-tryptophan. This compound strategically employs three key protective moieties: the Z-group (benzyloxycarbonyl) for the α-amino group, the Boc-group (tert-butyloxycarbonyl) for the indole nitrogen of the tryptophan side chain, and the DCHA salt to enhance stability and handling.

The Core Protecting Groups: A Strategic Trifecta

The efficacy of Z-Trp(Boc)-OH.DCHA in peptide synthesis stems from the distinct roles and properties of its three protective components.

The Z-Group (Benzyloxycarbonyl, Cbz): α-Amino Protection

The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group for the α-amino functionality of the tryptophan residue. Introduced by Bergmann and Zervas, the Z-group is a cornerstone of classical peptide chemistry, particularly in solution-phase synthesis.[1][2]

Key Characteristics:

-

Stability: The Z-group is stable under the mildly acidic and basic conditions often employed in peptide synthesis, providing reliable protection during coupling reactions.

-

Racemization Suppression: The urethane nature of the Z-group linkage helps to minimize the risk of racemization at the α-carbon during activation and coupling steps.

-

Deprotection: The Z-group is typically removed under reductive conditions, most commonly through catalytic hydrogenation (e.g., H₂/Pd-C). This cleavage method is orthogonal to the acid-labile Boc group.[1]

The Boc-Group (tert-Butyloxycarbonyl): Indole Side-Chain Protection

The tryptophan indole ring is susceptible to oxidation and alkylation under the acidic conditions frequently used for deprotection in peptide synthesis. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen mitigates these side reactions.

Key Characteristics:

-

Acid Sensitivity: The Boc group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[3] This acid lability provides orthogonality with the hydrogenolysis-cleavable Z-group.

-

Prevention of Side Reactions: By withdrawing electron density from the indole ring, the Boc group deactivates it towards electrophilic attack, thus preventing unwanted modifications during peptide synthesis and cleavage.[4][5]

The DCHA Salt (Dicyclohexylammonium): Enhancing Stability and Handling

N-protected amino acids are often supplied as dicyclohexylammonium (DCHA) salts to improve their stability and handling characteristics.

Key Characteristics:

-

Crystallinity: DCHA salts are frequently crystalline solids, which facilitates their purification, weighing, and storage.[6]

-

Stability: The salt form can prevent the premature cleavage of acid-labile protecting groups during storage.

-

Liberation of the Free Acid: Prior to use in peptide coupling reactions, the DCHA salt must be removed to liberate the free carboxylic acid. This is typically achieved by an acid wash.[6][7]

Orthogonal Deprotection Strategy

The key advantage of Z-Trp(Boc)-OH.DCHA lies in the orthogonality of the Z and Boc protecting groups. This allows for the selective removal of one group while the other remains intact, enabling precise control over the synthetic route.[3][8]

-

Selective Boc Removal: Treatment with an acid such as trifluoroacetic acid (TFA) will cleave the Boc group from the indole side chain while leaving the Z-group on the α-amino group unaffected.

-

Selective Z Removal: Catalytic hydrogenation will remove the Z-group from the α-amino terminus without affecting the Boc group on the indole ring.

This orthogonality is crucial for advanced peptide synthesis strategies, such as the synthesis of branched or cyclic peptides.

Quantitative Data Summary

The following tables summarize typical conditions and expected outcomes for the key transformations involving Z-Trp(Boc)-OH.DCHA. Actual results may vary based on the specific peptide sequence and reaction conditions.

Table 1: DCHA Salt Removal

| Reagent | Solvent | Temperature (°C) | Time (min) | Expected Yield |

| 10% Phosphoric Acid | Ethyl Acetate | 0 - Room Temp | 15-30 | >95% |

| 1M KHSO₄ | Dichloromethane | 0 - Room Temp | 15-30 | >95% |

Table 2: Peptide Coupling (after DCHA removal)

| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Expected Coupling Efficiency |

| HBTU/HOBt/DIEA | DMF | Room Temp | 1-4 | >98% |

| DIC/HOBt | DCM/DMF | Room Temp | 2-6 | >97% |

Table 3: Orthogonal Deprotection

| Protecting Group | Deprotection Reagent | Solvent | Temperature (°C) | Time | Expected Deprotection Efficiency |

| Boc (Indole) | 20-50% TFA in DCM | Dichloromethane | Room Temp | 30-60 min | >99% |

| Z (α-Amino) | H₂ (1 atm), 10% Pd/C | Methanol/THF | Room Temp | 2-8 h | >95% |

Experimental Protocols

Protocol 1: Liberation of the Free Acid from Z-Trp(Boc)-OH.DCHA

-

Suspension: Suspend the Z-Trp(Boc)-OH.DCHA salt in ethyl acetate or dichloromethane (5-10 volumes).

-

Acidification: Cool the suspension in an ice bath and add an aqueous solution of 10% phosphoric acid or 1M KHSO₄ with vigorous stirring. Continue adding the acid until the solid dissolves and two clear phases are observed. The pH of the aqueous layer should be approximately 2-3.[6]

-

Extraction: Separate the organic layer and wash it with the acidic aqueous solution, followed by several washes with water until the pH of the aqueous wash is neutral.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free acid, which is often an oil or foam.[7]

Protocol 2: Peptide Coupling using Z-Trp(Boc)-OH

This protocol assumes a standard solid-phase peptide synthesis (SPPS) approach on a resin with a free amino group.

-

Activation: Dissolve the free acid of Z-Trp(Boc)-OH (2-4 equivalents relative to the resin substitution) and an activating agent such as HOBt (2-4 equivalents) in DMF. Add a coupling agent like HBTU (2-4 equivalents) and a base such as DIEA (4-8 equivalents). Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin test.[1]

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

Protocol 3: Selective Deprotection of the Indole Boc Group

-

Deprotection Solution: Prepare a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Treatment: Treat the peptide-resin with the TFA/DCM solution at room temperature for 30-60 minutes.

-

Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5-10% DIEA in DCM, and finally with DCM and DMF to prepare for the next step.

Protocol 4: Selective Deprotection of the α-Amino Z Group

-

Suspension: Suspend the peptide (cleaved from the resin if applicable) or the protected amino acid in a suitable solvent such as methanol, ethanol, or THF.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporation: Evaporate the solvent to obtain the deprotected product.

Visualizing the Workflow and Chemical Logic

Caption: Workflow for the use of Z-Trp(Boc)-OH.DCHA in peptide synthesis.

Caption: Orthogonal deprotection of Z and Boc groups from a tryptophan residue.

Conclusion

Z-Trp(Boc)-OH.DCHA is a highly versatile and valuable derivative for the incorporation of tryptophan in peptide synthesis. The orthogonal nature of the Z and Boc protecting groups provides chemists with the flexibility to perform selective deprotection, which is essential for the synthesis of complex peptides. The DCHA salt form enhances the stability and handling of the compound. A thorough understanding of the properties of these protecting groups and the appropriate experimental conditions for their removal is crucial for the successful synthesis of tryptophan-containing peptides for research and drug development.

References

A Technical Guide to the Mechanism and Application of Z-Trp(Boc)-OH.DCHA in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of Nα-Benzyloxycarbonyl-N-indole-tert-butyloxycarbonyl-L-tryptophan dicyclohexylammonium salt (Z-Trp(Boc)-OH.DCHA), a key building block in solid-phase peptide synthesis (SPPS). The document elucidates the core mechanism of its application, particularly within orthogonal protection strategies, and details the specific roles of the benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), and dicyclohexylammonium (DCHA) moieties. Experimental protocols, potential side reactions, and quantitative data are presented to equip researchers with the practical knowledge required for the successful incorporation of tryptophan into synthetic peptides.

Introduction: The Significance of Tryptophan and its Protection in Peptide Synthesis

Tryptophan, with its unique indole side chain, plays a crucial role in the structure and function of many biologically active peptides and proteins. However, the indole ring is susceptible to oxidation and electrophilic attack under the acidic conditions frequently employed in SPPS, leading to undesirable side products.[1][2] To ensure the integrity of the tryptophan residue during peptide elongation, a robust protection strategy is paramount. Z-Trp(Boc)-OH.DCHA offers a dual-protection scheme that addresses these challenges, providing both Nα-amino and indole-nitrogen protection.

Chemical Structure and Properties of Z-Trp(Boc)-OH.DCHA

Z-Trp(Boc)-OH.DCHA is a derivative of the amino acid L-tryptophan, chemically modified to enhance its utility in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 218938-57-9 | [3][4][5] |

| Molecular Formula | C36H49N3O6 | [5] |

| Molecular Weight | 619.79 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage Temperature | 2-8°C | [5] |

The key components of this reagent are:

-

Z-group (Benzyloxycarbonyl): A temporary protecting group for the α-amino group. It is stable to the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal, making it suitable for orthogonal protection schemes.[6][7] Its removal is typically achieved through hydrogenolysis or strong acidic conditions.

-

Boc-group (tert-butyloxycarbonyl): A protecting group for the indole nitrogen (Nin) of the tryptophan side chain. This is crucial for preventing side reactions such as alkylation and oxidation during the acidic steps of SPPS.[1][2] The Boc group is readily cleaved with moderate to strong acids like trifluoroacetic acid (TFA).[8]

-

DCHA (dicyclohexylammonium) salt: The dicyclohexylammonium salt form enhances the crystallinity and stability of the amino acid derivative, improving its handling and shelf-life. This salt is typically converted to the free acid just before the coupling reaction.

Mechanism of Z-Trp(Boc)-OH.DCHA in Solid-Phase Peptide Synthesis

The incorporation of Z-Trp(Boc)-OH.DCHA into a growing peptide chain on a solid support follows the general principles of SPPS, which is a cyclical process of deprotection, activation, and coupling.[2][9] The use of Z-Trp(Boc)-OH.DCHA is particularly relevant in Boc-based SPPS strategies or as a specific building block in an Fmoc-based strategy where orthogonal protection is desired.

The SPPS Cycle

The overall workflow of solid-phase peptide synthesis is depicted below.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Z-TRP(BOC)-OH DCHA | 218938-57-9 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. lookchem.com [lookchem.com]

- 6. biosynth.com [biosynth.com]

- 7. nbinno.com [nbinno.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. academic.oup.com [academic.oup.com]

Solubility Profile of Z-Trp(Boc)-OH.DCHA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-α-Z-N-in-Boc-L-tryptophan dicyclohexylammonium salt (Z-Trp(Boc)-OH.DCHA), a critical building block in peptide synthesis and various drug development endeavors. Understanding the solubility of this compound in different solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies.

Core Compound Overview

Z-Trp(Boc)-OH.DCHA is a derivative of the amino acid L-tryptophan, featuring a benzyloxycarbonyl (Z) group protecting the alpha-amino group and a tert-butyloxycarbonyl (Boc) group protecting the indole nitrogen. The carboxylic acid is salified with dicyclohexylamine (DCHA). This specific combination of protecting groups and the DCHA salt form imparts desirable properties for its application in solid-phase and solution-phase peptide synthesis, enhancing its stability and handling characteristics.

Solubility Data

Precise quantitative solubility data for Z-Trp(Boc)-OH.DCHA is not extensively documented in publicly available literature. However, based on information from chemical suppliers and the known properties of similarly protected amino acid derivatives, a qualitative solubility profile can be established. The compound is generally characterized as a white to off-white powder.[1]

The solubility of Z-Trp(Boc)-OH.DCHA is highest in polar aprotic and some chlorinated organic solvents. Its solubility in nonpolar and aqueous solvents is expected to be limited.

Table 1: Qualitative Solubility of Z-Trp(Boc)-OH.DCHA in Various Solvents

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility |

| Polar Aprotic | Dimethylformamide (DMF) | C₃H₇NO | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[2] | |

| Acetone | C₃H₆O | Soluble[2] | |

| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Soluble[2] |

| Chloroform | CHCl₃ | Soluble[2] | |

| Esters | Ethyl Acetate (EtOAc) | C₄H₈O₂ | Soluble[2] |

| Alcohols | Methanol (MeOH) | CH₄O | Sparingly Soluble |

| Ethanol (EtOH) | C₂H₅OH | Sparingly Soluble | |

| Aqueous | Water | H₂O | Insoluble |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Sparingly Soluble |

Note: "Soluble" indicates that the compound is likely to dissolve to a practical extent for common laboratory applications (e.g., reaction setup, analytical sample preparation). "Sparingly Soluble" suggests limited dissolution, and "Insoluble" indicates negligible dissolution.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a compound such as Z-Trp(Boc)-OH.DCHA. This method is based on the isothermal equilibrium technique.

Objective: To determine the approximate solubility of Z-Trp(Boc)-OH.DCHA in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

-

Z-Trp(Boc)-OH.DCHA

-

Selected solvents (e.g., DMF, DCM, Methanol)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Z-Trp(Boc)-OH.DCHA to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspensions using a magnetic stirrer for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered supernatant to determine the mass of the solution.

-

Prepare a series of standard solutions of Z-Trp(Boc)-OH.DCHA of known concentrations in the same solvent.

-

Analyze the saturated solution and the standard solutions using a calibrated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of Z-Trp(Boc)-OH.DCHA in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as mg/mL or g/L, based on the determined concentration.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of Z-Trp(Boc)-OH.DCHA.

Logical Relationships in Solubility and Synthesis

The choice of solvent is critical in peptide synthesis, directly impacting the solubility of the protected amino acids and the growing peptide chain. The DCHA salt of Z-Trp(Boc)-OH is often used to improve its crystallinity and handling, but it is typically converted back to the free acid before the coupling reaction.

Caption: Logical flow from the solid DCHA salt to its use in peptide synthesis.

References

molecular weight of N-alpha-carbobenzoxy-N-indole-t-butoxycarbonyl-L-tryptophan dicyclohexylammonium salt

An In-depth Technical Guide to Protected Tryptophan Derivatives in Peptide Synthesis

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed analysis of the components of N-alpha-carbobenzoxy-N-indole-t-butoxycarbonyl-L-tryptophan dicyclohexylammonium salt. While this specific combination of protecting groups and salt form is not a commonly cataloged or commercially available reagent, this document will dissect its constituent parts to provide a thorough understanding of its potential synthesis and application. The focus is on the roles of the Carbobenzoxy (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups, the L-tryptophan core, and the dicyclohexylammonium (DCHA) counter-ion in the context of modern peptide synthesis.

Core Components and Physicochemical Properties

The requested molecule is comprised of an L-tryptophan core modified with two distinct protecting groups and formulated as a dicyclohexylammonium salt. The function of these modifications is primarily to allow for the controlled, sequential addition of the tryptophan residue into a growing peptide chain.

L-Tryptophan: An essential amino acid featuring a bulky and chemically active indole side chain. The indole group can be susceptible to oxidation and side reactions under the acidic conditions often used during peptide synthesis, necessitating the use of protecting groups.[1]

N-alpha-Carbobenzoxy (Cbz or Z): A well-established protecting group for the alpha-amino function of amino acids. It is stable to a variety of conditions but can be readily removed by catalytic hydrogenation.

N-indole-tert-Butoxycarbonyl (Boc): The Boc group is a common protecting group used for both the alpha-amino group and, less frequently, the indole nitrogen of tryptophan.[1] Its primary advantage is its lability under moderately acidic conditions (e.g., trifluoroacetic acid), which allows for selective deprotection.[1][2] Protecting the indole nitrogen can prevent side reactions during peptide synthesis.[3]

Dicyclohexylammonium (DCHA) Salt: The formation of a DCHA salt with the free carboxylic acid of the protected amino acid serves to create a stable, crystalline solid that is easier to handle, purify, and store.

Quantitative Data for Related Tryptophan Derivatives

Since data for the exact requested compound is unavailable, the following table summarizes the properties of structurally related and commonly used tryptophan derivatives to provide a comparative reference.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-tert-Butoxycarbonyl-L-tryptophan | Boc-L-Trp-OH | C₁₆H₂₀N₂O₄ | 304.34 | 13139-14-5 |

| N-(Benzyloxycarbonyl)-L-tryptophan | Cbz-L-Trp-OH | C₁₉H₁₈N₂O₄ | 338.36 | 7432-21-5 |

| N-(Benzyloxycarbonyl)-D-tryptophan | Cbz-D-Trp-OH | C₁₉H₁₈N₂O₄ | 338.4 | 2279-15-4 |

| Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt | Boc-L-Trp(Mts)-OH·DCHA | C₂₅H₃₀N₂O₆S·C₁₂H₂₃N | 667.9 | 92916-48-8 |

| 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan | Fmoc-D-Trp(Boc)-OH | C₃₁H₃₀N₂O₆ | 526.6 | 163619-04-3 |

Methodologies and Experimental Protocols

The synthesis of a doubly protected tryptophan derivative as a DCHA salt involves a multi-step process. The following represents a generalized protocol based on standard organic chemistry techniques for amino acid protection.

General Protocol for the Synthesis of Protected Tryptophan

-

N-alpha Protection (Cbz group):

-

Dissolve L-tryptophan in an aqueous solution of sodium hydroxide or sodium carbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring.

-

Maintain the pH of the reaction mixture in the alkaline range (pH 9-10) by the concurrent addition of base.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the Cbz-L-tryptophan product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

-

N-indole Protection (Boc group):

-

Dissolve the Nα-Cbz-L-tryptophan in a suitable organic solvent (e.g., dichloromethane or THF).

-

Add di-tert-butyl dicarbonate (Boc)₂O and a catalyst, such as 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the resulting Nα-Cbz-Nin-Boc-L-tryptophan, typically by column chromatography.

-

-

Dicyclohexylammonium (DCHA) Salt Formation:

-

Dissolve the purified, doubly protected tryptophan in a suitable solvent like ethyl acetate or diethyl ether.

-

Add an equimolar amount of dicyclohexylamine (DCHA) dropwise with stirring.

-

The DCHA salt will typically precipitate from the solution.

-

Stir the resulting slurry at room temperature or in an ice bath to ensure complete precipitation.

-

Collect the crystalline salt by filtration, wash with the cold solvent, and dry under vacuum.

-

Diagrams and Workflows

Chemical Structure

The following diagram illustrates the hypothetical structure of N-alpha-carbobenzoxy-N-indole-t-butoxycarbonyl-L-tryptophan complexed with the dicyclohexylammonium counter-ion.

Caption: Hypothetical structure of the titled compound.

Role in Solid-Phase Peptide Synthesis (SPPS)

Protecting groups are fundamental to SPPS. The following workflow illustrates the general cycle and the function of orthogonal protecting groups, such as a base-labile group on the N-terminus (like Fmoc) and an acid-labile group on a side chain (like Boc). While the requested compound uses Cbz, this diagram shows a more common Fmoc/tBu strategy to illustrate the principle of orthogonal protection.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

N-alpha-carbobenzoxy-N-indole-t-butoxycarbonyl-L-tryptophan dicyclohexylammonium salt represents a highly protected amino acid derivative designed for specific applications in peptide synthesis. While not a standard reagent, its structure highlights key principles of orthogonal protection strategies. The Cbz group provides robust N-alpha protection removable under hydrogenolysis, while the acid-labile Boc group shields the indole side chain from unwanted reactions. The DCHA salt form enhances the compound's stability and handling. Researchers requiring such a specific derivative would likely need to undertake a custom synthesis following established protocols for amino acid protection. Understanding the function and interplay of these components is critical for the rational design and successful execution of complex peptide synthesis projects.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 3. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc-Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of peptides is a fundamental pillar of modern drug discovery and biochemical research. Among the pioneering techniques that enabled the routine construction of these vital biomolecules, solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group stands as a classic and robust methodology. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and strategic considerations of Boc-chemistry in peptide synthesis.

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc-SPPS is a cyclical process where a peptide chain is assembled in a stepwise manner while anchored to an insoluble solid support, or resin. The synthesis proceeds from the C-terminus to the N-terminus. The defining characteristic of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid.[1] Side-chain functional groups are protected by more acid-stable groups, typically benzyl-based ethers, esters, and carbamates. This difference in acid lability is the cornerstone of the Boc/Bzl protection strategy, allowing for the selective removal of the α-amino Boc group at each cycle without disturbing the side-chain protecting groups.[2]

The general workflow of Boc-SPPS involves the following key steps in each cycle:

-

Nα-Boc Deprotection: Removal of the Boc group from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).[1]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine, typically with a tertiary amine base like diisopropylethylamine (DIEA).[2]

-

Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[2]

-

Washing: Excess reagents and byproducts are removed by washing the resin.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, which is typically achieved with a strong acid like anhydrous hydrogen fluoride (HF).[1][3]

The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids. Its successful application was a pivotal development that enabled the controlled, stepwise assembly of amino acids in peptide synthesis.

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is the critical deprotection step in Boc-SPPS and is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine. This deprotection step must be selective, removing the α-amino Boc group without cleaving the peptide from the resin or removing the side-chain protecting groups.

Boc vs. Fmoc: A Comparative Overview

While Boc-chemistry was the foundational method for SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent in recent years. The choice between the two depends on the specific requirements of the peptide being synthesized.

| Feature | Boc-SPPS | Fmoc-SPPS |

| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderate acid (e.g., TFA) | Base (e.g., piperidine) |

| Side-Chain Protecting Groups | Benzyl-based (acid-labile) | tert-butyl-based (acid-labile) |

| Final Cleavage | Strong acid (e.g., HF) | Strong acid (e.g., TFA) |

| Orthogonality | Not truly orthogonal (both protections are acid-labile)[4] | Orthogonal (deprotection and cleavage use different mechanisms) |

| Advantages | Robust for long or difficult sequences, can reduce aggregation.[4] | Milder deprotection conditions, suitable for acid-sensitive residues. |

| Disadvantages | Harsh final cleavage with HF requires specialized equipment.[4] | Potential for side reactions like diketopiperazine formation. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in Boc-SPPS.

Resin Preparation and Loading of the First Amino Acid

The choice of resin is critical and depends on whether a peptide acid or a peptide amide is the desired final product. Merrifield resin is commonly used for peptide acids, while MBHA or BHA resins are used for peptide amides.[2]

Protocol: Loading of the First Boc-Amino Acid onto Merrifield Resin (Cesium Salt Method)

-

Preparation of the Cesium Salt:

-

Dissolve the Boc-amino acid (1.0 mmol) in methanol (5 mL) and add water (0.5 mL).

-

Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.

-

Evaporate the mixture to dryness.

-

Add dimethylformamide (DMF) (2.5 mL) and evaporate to dryness at 45°C. Repeat this step.[5]

-

-

Resin Swelling:

-

Loading:

-

Washing:

-

Filter the resin.

-

Wash the resin thoroughly with DMF, followed by 50% (v/v) aqueous DMF, then 50% (v/v) aqueous methanol, and finally methanol.[5]

-

-

Drying:

-

Dry the resin in vacuo to a constant weight.[5]

-

The Iterative Synthesis Cycle

Each cycle of amino acid addition involves deprotection, neutralization, and coupling steps.

Protocol: Nα-Boc Deprotection

-

To the swollen peptide-resin, add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[2]

-

Drain the solution and add a fresh portion of 50% TFA/DCM.

-

Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[2]

-

If the peptide contains Cys, Met, or Trp residues, add 0.5% dithioethane (DTE) to the TFA/DCM solution to act as a scavenger.[2][4]

-

Filter the resin and wash thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[2]

Protocol: Neutralization

-

Suspend the peptide-resin in a 10% solution of diisopropylethylamine (DIEA) or triethylamine (TEA) in DCM.[2]

-

Agitate the mixture for 1-2 minutes.[2]

-

Drain the neutralization solution.

-

Repeat the neutralization step one more time to ensure complete conversion to the free amine.[2]

-

Wash the resin with DCM and/or DMF to remove the excess base and its salt.[2]

Protocol: Amino Acid Coupling (using HBTU)

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent such as HBTU (2-4 equivalents) in DMF or a mixture of DCM/DMF.[2]

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[2]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[2]

-

Monitor the reaction progress using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates the completion of coupling.[2]

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[2]

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

Protocol: HF Cleavage

-

Wash the final peptide-resin with DCM and dry it under vacuum.[2]

-

Place the dried peptide-resin in a specialized HF-resistant reaction vessel.

-

Add a scavenger mixture to the resin. A common scavenger is anisole. The typical ratio is 9 mL HF to 1 mL scavenger for 50 mg - 1 g of resin.[1]

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully condense anhydrous HF into the reaction vessel.[1]

-

Allow the reaction to proceed for 1 hour at 0°C with stirring.[1]

-

After the reaction is complete, the HF is removed by evaporation under a stream of nitrogen.[2]

-

The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[1][2]

-

The precipitated peptide is then dried under vacuum.[2]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for Boc-SPPS. These values are illustrative and may require optimization based on the specific peptide sequence and scale of the synthesis.

| Parameter | Value/Reagent | Notes |

| Resin Loading | 0.5 - 1.0 mmol/g | Sequence-dependent, lower substitution can be better for some sequences.[6] |

| Boc-Amino Acid Equivalents (Coupling) | 2 - 4 | Relative to the resin substitution.[7] |

| Coupling Reagent Equivalents (e.g., HBTU) | 2 - 4 | Relative to the resin substitution. |

| Base Equivalents (e.g., DIEA in coupling) | 4 - 6 | Relative to the resin substitution.[2] |

| Deprotection Reagent | 50% TFA in DCM | [2] |

| Deprotection Time | 5 min pre-wash, 15-25 min deprotection | [2] |

| Neutralization Reagent | 10% DIEA or TEA in DCM | [2] |

| Neutralization Time | 2 x 1-2 minutes | [2] |

| Coupling Time | 1 - 2 hours | Monitored by Kaiser test.[2] |

| Final Cleavage Reagent | Anhydrous HF | [1] |

| Final Cleavage Time | 1 - 2 hours at 0°C | [2] |

| Final Purified Peptide Yield | 20 - 40% | Post-purification yield after preparative HPLC, highly sequence-dependent.[7] |

Logical and Experimental Workflows

The following diagrams illustrate the key processes in Boc-SPPS.

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: Decision tree for choosing between Boc and Fmoc strategies.

References

- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of Z-Trp(Boc)-OH·DCHA in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Trp(Boc)-OH·DCHA is a doubly protected amino acid derivative of tryptophan utilized in solid-phase peptide synthesis (SPPS). The Nα-terminus is protected by a benzyloxycarbonyl (Z) group, which is labile to hydrogenolysis, while the indole side chain is protected by a tert-butyloxycarbonyl (Boc) group, which is sensitive to acid. This orthogonal protection scheme is particularly advantageous for the synthesis of protected peptide fragments that can be later used in fragment condensation strategies, or for peptides where selective deprotection of the N-terminus is required while maintaining side-chain protection. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the amino acid derivative.

This document provides a detailed protocol for the application of Z-Trp(Boc)-OH·DCHA in SPPS, covering its chemical properties, solubility, conversion to the free acid, coupling and deprotection steps, and final cleavage from the resin.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Nα-Benzyloxycarbonyl-N-in-tert-butyloxycarbonyl-L-tryptophan dicyclohexylammonium salt |

| Synonyms | Z-Trp(Boc)-OH·DCHA |

| CAS Number | 218938-57-9 |

| Molecular Formula | C₃₆H₄₉N₃O₆ |

| Molecular Weight | 619.79 g/mol |

| Appearance | White to off-white powder |

| Storage | 2-8°C |

Solubility

Quantitative solubility data for Z-Trp(Boc)-OH·DCHA is not extensively published. However, based on its chemical structure and the general solubility of protected amino acids, its solubility characteristics are summarized below. It is recommended to perform small-scale solubility tests for specific applications.

| Solvent | Type | Expected Solubility |

| Dichloromethane (DCM) | Nonpolar aprotic | Soluble |

| N,N-Dimethylformamide (DMF) | Polar aprotic | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Polar aprotic | Soluble |

| Dimethyl sulfoxide (DMSO) | Polar aprotic | Soluble |

| Chloroform | Nonpolar aprotic | Soluble |

| Ethyl Acetate | Moderately polar aprotic | Soluble |

| Water | Polar protic | Insoluble |

Experimental Protocols

Conversion of Z-Trp(Boc)-OH·DCHA to the Free Acid

Prior to its use in coupling reactions, the DCHA salt must be converted to the free acid.[1]

Materials:

-

Z-Trp(Boc)-OH·DCHA

-

Dichloromethane (DCM)

-

10% aqueous solution of potassium bisulfate (KHSO₄) or citric acid

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Z-Trp(Boc)-OH·DCHA salt in DCM.

-

Transfer the solution to a separatory funnel.

-

Extract the organic layer with an equal volume of ice-cold 10% KHSO₄ or citric acid solution. Repeat the extraction two more times.

-

Wash the organic layer with deionized water to remove any remaining acid.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid, Z-Trp(Boc)-OH, as a solid or foam.

Solid-Phase Peptide Synthesis Cycle

The following protocol outlines the steps for incorporating Z-Trp(Boc)-OH into a growing peptide chain on a solid support. This protocol assumes a standard SPPS setup and the use of a suitable resin (e.g., Wang resin for C-terminal acid or Rink amide resin for C-terminal amide).

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with DMF (3 x 10 mL/g of resin) to remove any impurities.

-

Swell the resin in DMF for at least 30 minutes.

-

If starting with an Nα-Fmoc protected resin, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5 x 10 mL/g) to remove all traces of piperidine.

-

Wash with DCM (3 x 10 mL/g) and then DMF (3 x 10 mL/g).

Materials:

-

Z-Trp(Boc)-OH (free acid)

-

Coupling reagents: HBTU/HOBt or HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF (peptide synthesis grade)

Procedure:

-

Pre-activation: In a separate vial, dissolve Z-Trp(Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and finally DMF (3 x 10 mL/g).

Nα-Z-Group Deprotection (On-Resin)

The Z-group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, allowing for its orthogonal cleavage via hydrogenolysis. Catalytic transfer hydrogenation is a convenient method for this purpose on the solid phase.

Materials:

-

Peptide-resin with N-terminal Z-group

-

10% Palladium on carbon (Pd/C)

-

Formic acid or ammonium formate as a hydrogen donor

-

DMF or NMP

Procedure:

-

Swell the Z-protected peptide-resin in DMF or NMP.

-

In a separate flask, prepare a solution of the hydrogen donor. A common system is a solution of formic acid in DMF.

-

Carefully add the 10% Pd/C catalyst to the peptide-resin slurry.

-

Add the hydrogen donor solution to the reaction vessel.

-

Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight.

-

Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

-

Once the deprotection is complete, filter the resin to remove the catalyst and wash thoroughly with DMF, DCM, and methanol.

Note: This on-resin hydrogenation may require optimization depending on the peptide sequence and the resin used.

Final Cleavage and Side-Chain Deprotection

The final step involves cleaving the peptide from the resin and removing the acid-labile side-chain protecting groups, including the Boc group on the tryptophan indole ring.

Side-Reaction Warning: The indole ring of tryptophan is highly susceptible to alkylation by carbocations generated during the acidic cleavage of Boc and other protecting groups.[2] Therefore, the use of a scavenger cocktail is mandatory.

Recommended Cleavage Cocktail (Reagent K): [3][4]

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (10-20 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers.

-

Dry the crude peptide under vacuum.

Orthogonal Protection Strategy

The use of Z-Trp(Boc)-OH exemplifies an orthogonal protection strategy in SPPS. The different protecting groups can be selectively removed under distinct conditions without affecting the others. This is particularly useful for the synthesis of complex peptides, cyclic peptides, and protected peptide fragments.

Conclusion

Z-Trp(Boc)-OH·DCHA is a valuable building block for the synthesis of complex peptides, particularly when an orthogonal protection strategy is required. Careful handling, including the initial conversion to the free acid and the use of appropriate scavenger cocktails during final cleavage, is essential for successful synthesis and to minimize side reactions involving the sensitive tryptophan indole side chain. The protocols provided herein offer a comprehensive guide for the effective utilization of this versatile amino acid derivative in solid-phase peptide synthesis.

References

Application Notes and Protocols for the Incorporation of Z-Trp(Boc)-OH·DCHA in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids is a critical strategy in modern drug discovery and peptide science. Z-Trp(Boc)-OH·DCHA, a tryptophan derivative carrying a benzyloxycarbonyl (Z) group on the alpha-amino group and a tert-butyloxycarbonyl (Boc) group on the indole side chain, presents unique opportunities for synthesizing complex peptides with tailored properties. The bulky nature of these protecting groups, however, introduces significant steric hindrance, making its efficient coupling a challenge in solid-phase peptide synthesis (SPPS).

This document provides detailed application notes and protocols for the successful incorporation of Z-Trp(Boc)-OH·DCHA into peptide chains. It outlines recommended coupling reagents, reaction conditions, and strategies to overcome the challenges associated with this sterically hindered amino acid.

Challenges in Coupling Z-Trp(Boc)-OH·DCHA

The primary obstacle in the utilization of Z-Trp(Boc)-OH·DCHA is the steric bulk originating from both the Z and Boc protecting groups. This hindrance can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the resin-bound amine. Consequently, this can result in deletion sequences and lower yields of the target peptide. Standard coupling conditions that are effective for smaller, less hindered amino acids may prove insufficient for this derivative.

Furthermore, the dicyclohexylamine (DCHA) salt form, while enhancing the stability and handleability of the amino acid, must be converted to the free acid prior to the coupling reaction. This additional step is crucial for the carboxyl group to be available for activation.

Recommended Coupling Reagents

To achieve high coupling efficiencies with Z-Trp(Boc)-OH·DCHA, the use of potent activating reagents is essential. Onium salt-based coupling reagents, such as aminium/uronium and phosphonium salts, are highly recommended over standard carbodiimides like DCC or DIC alone.[1] These reagents are known for their high reactivity and ability to facilitate peptide bond formation even with sterically demanding amino acids.[2][3]

Data Presentation: Comparison of Common Coupling Reagents for Hindered Amino Acids

| Coupling Reagent Class | Examples | Relative Speed | General Efficiency for Hindered Couplings | Key Considerations |

| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU, COMU | Very Fast to Fast | Very High | Highly efficient for sterically hindered couplings.[4][5] HATU is often considered more reactive than HBTU.[5] COMU is a newer generation reagent with high efficiency and a better safety profile.[6] Can cause guanidinylation of the N-terminus if used in excess.[7] |

| Phosphonium Salts | PyBOP, PyAOP | Fast | High | Very effective and known to minimize racemization.[6] By-products can sometimes be difficult to remove. |

| Carbodiimides | DCC, DIC (with additives) | Moderate | Moderate to High | Cost-effective.[1] Use with additives like HOBt or HOAt is crucial to enhance reactivity and suppress racemization.[6] The byproduct of DCC (DCU) is poorly soluble.[6] |

Experimental Protocols

The following are detailed protocols for the incorporation of Z-Trp(Boc)-OH·DCHA using recommended coupling reagents in a manual Boc-SPPS workflow.

Diagram: General Workflow for a Single Coupling Cycle in Boc-SPPS

Caption: General workflow for a single Boc-SPPS cycle.

Protocol 1: Coupling using HATU

HATU is a highly effective coupling reagent for sterically hindered amino acids.[3][4]

Materials:

-

Peptide-resin with a free N-terminal amine

-

Z-Trp(Boc)-OH·DCHA

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit

Procedure:

-

Resin Swelling and Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. If starting with the DCHA salt of Z-Trp(Boc)-OH, it must be converted to the free acid. This can be achieved by dissolving the amino acid derivative in a suitable solvent and performing an acidic wash, followed by extraction and drying. A common procedure is to suspend the salt in ethyl acetate and wash with aqueous citric acid, followed by water and brine, then drying the organic layer over sodium sulfate and evaporating the solvent.

-

Boc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Boc-protected, remove the Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[8] Wash the resin thoroughly with DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine by treating the resin with a 5-10% solution of DIPEA in DMF or DCM for 5-10 minutes.[3] Wash the resin with DMF and DCM.

-

Pre-activation: In a separate vessel, dissolve Z-Trp(Boc)-OH (2-4 equivalents relative to resin loading) and HATU (2-4 equivalents) in DMF.[3] Add DIPEA (4-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[3]

-

Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature.

-

Monitoring the Reaction: Due to the higher reactivity of HATU, coupling times are often in the range of 1-4 hours.[3] Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the completion of the coupling.

-

Washing: Upon completion, drain the reaction solution. Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[3] The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Coupling using HBTU

HBTU is another widely used and effective coupling reagent for challenging couplings.[2][4]

Materials:

-

Peptide-resin with a free N-terminal amine

-

Z-Trp(Boc)-OH·DCHA (converted to free acid)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit

Procedure:

-

Resin Preparation: Follow steps 1-3 from Protocol 1 (Resin Swelling, Boc Deprotection, and Neutralization).

-

Coupling Solution Preparation: In a separate reaction vessel, dissolve Z-Trp(Boc)-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.[9]

-

Activation and Coupling: Add DIPEA (4.0 equivalents) to the amino acid solution and immediately add the activated solution to the resin.[8][9] Agitate the mixture for 1-2 hours at room temperature.[8] For difficult couplings, the reaction time can be extended.

-

Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive after the initial coupling time, a second coupling ("double couple") with fresh reagents is recommended.[2]

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Final Cleavage and Deprotection

Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For a Boc/Bzl protection strategy, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF). The Boc group on the tryptophan side chain will be removed during this final cleavage step. It is crucial to use appropriate scavengers (e.g., thioanisole, ethanedithiol) during cleavage to prevent side reactions with the tryptophan indole ring.[10]

Diagram: Coupling Reaction of Z-Trp(Boc)-OH

Caption: The coupling reaction of Z-Trp(Boc)-OH.

Troubleshooting

-

Incomplete Coupling (Positive Kaiser Test):

-

Recouple: Perform a second coupling with fresh reagents.

-

Increase Equivalents: Use a higher excess of the amino acid and coupling reagents.

-

Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., overnight).

-

Switch Reagent: If using a less potent reagent, switch to a more powerful one like HATU.[2]

-

Conclusion

The successful incorporation of the sterically hindered amino acid Z-Trp(Boc)-OH·DCHA into peptide sequences is achievable with the appropriate selection of coupling reagents and optimized reaction conditions. The use of potent onium salt-based reagents such as HATU or HBTU is highly recommended to overcome the steric hindrance and achieve high coupling efficiencies. Careful monitoring of the reaction progress and a willingness to employ strategies like double coupling will ensure the synthesis of the desired peptide with high fidelity. These application notes provide a robust framework for researchers to effectively utilize this valuable building block in their peptide synthesis endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

Application Notes and Protocols for the Cleavage of Z-Trp(Boc)-OH.DCHA from Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount for the successful assembly of complex peptide sequences. The benzyloxycarbonyl (Z or Cbz) group is a widely utilized N-terminal protecting group due to its stability under the acidic and basic conditions commonly employed in both Boc and Fmoc SPPS strategies. This application note provides detailed protocols for the cleavage of a peptide containing an N-terminal Z-protected tryptophan with a tert-butyloxycarbonyl (Boc) protected side chain (Z-Trp(Boc)-OH) from common solid-phase supports.

The starting material, Z-Trp(Boc)-OH.DCHA, is a dicyclohexylammonium (DCHA) salt, which enhances the crystallinity and stability of the amino acid derivative. Prior to its use in SPPS, the DCHA salt must be converted to the free acid to enable efficient coupling to the resin-bound peptide chain.

This document outlines the necessary preliminary step of DCHA salt removal, followed by two distinct cleavage strategies depending on the desired final product:

-

Mild Cleavage from Highly Acid-Labile Resins: This approach is designed for the synthesis of fully protected peptide fragments, where the Z-group, the Trp(Boc) side-chain protection, and other acid-labile side-chain protecting groups are retained. This is particularly useful for segment condensation strategies.

-

Strong Acidolytic Cleavage from Standard Acid-Labile Resins: This method results in the cleavage of the peptide from the resin with concomitant removal of the Boc side-chain protection from the tryptophan residue, while the N-terminal Z-group remains intact.

Special consideration is given to the prevention of tryptophan side-chain alkylation, a common side reaction during acidic cleavage, through the use of appropriate scavenger cocktails.

Data Presentation

Table 1: Comparison of Resins for Z-Protected Peptide Synthesis

| Resin Type | Linker Type | Typical Cleavage Conditions | N-Terminal Z-Group Stability | Trp(Boc) Side-Chain Stability | Recommended Use Case |

| 2-Chlorotrityl Chloride (2-CTC) | Highly Acid-Labile Ester | 1-2% TFA in DCM or 20% HFIP in DCM | Stable | Stable | Synthesis of fully protected peptide fragments |

| Wang Resin | Acid-Labile Benzyl Ester | 95% TFA in H₂O/Scavengers | Stable | Cleaved | Synthesis of N-Z-protected, side-chain deprotected peptides |

| Merrifield Resin | Acid-Labile Benzyl Ester | HF or high TFMSA cocktails | Stable | Cleaved | Boc-SPPS; harsher cleavage conditions |

Table 2: Common Cleavage Cocktails for Tryptophan-Containing Peptides

| Cocktail Name | Composition (v/v/v) | Key Scavenger(s) | Primary Application |

| Reagent B (Modified) | TFA/H₂O/TIPS (95:2.5:2.5) | Triisopropylsilane (TIPS) | General purpose, low odor, effective for Trp protection.[1][2] |

| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Thioanisole, Ethanedithiol (EDT) | Peptides with multiple sensitive residues including Arg(Pmc/Pbf), Cys, Met, and Trp.[1][3] |

| Mild Cleavage for 2-CTC | TFA/DCM (1-2:99-98) with 1% TIPS | Triisopropylsilane (TIPS) | Cleavage of fully protected peptides from highly acid-labile resins.[4] |

| HFIP Cleavage for 2-CTC | HFIP/DCM (20:80) | Hexafluoroisopropanol (HFIP) | Very mild cleavage of protected peptides from 2-CTC resin.[4][5] |

Experimental Protocols

Protocol 1: Conversion of Z-Trp(Boc)-OH.DCHA to the Free Acid

This protocol must be performed before coupling the amino acid onto the solid support.

Materials:

-

Z-Trp(Boc)-OH.DCHA

-

Ethyl acetate (EtOAc)

-

10% Phosphoric acid (H₃PO₄) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Suspend Z-Trp(Boc)-OH.DCHA (1 equivalent) in ethyl acetate (5-10 volumes).

-

Transfer the suspension to a separatory funnel.

-

Add 10% phosphoric acid (approximately 2 volumes) and shake vigorously until the solid dissolves and two clear phases are formed. The pH of the lower aqueous phase should be 2-3.

-

Separate the lower aqueous phase.

-

Wash the organic phase with 10% phosphoric acid (1 x 2 volumes) and then with deionized water (3 x 2 volumes). The pH of the final aqueous wash should be ≥4.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the sodium sulfate and concentrate the filtrate in vacuo to obtain the free acid, Z-Trp(Boc)-OH, which is typically an oil or foam.

Protocol 2: Mild Cleavage of Z-Trp(Boc)-Peptide from 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol yields a fully protected peptide with the N-terminal Z-group and the Trp(Boc) side-chain intact.

Materials:

-

Dried peptidyl-2-CTC resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS)

-

Cold diethyl ether

-

Centrifuge and/or filtration apparatus

Procedure:

-

Swell the dried peptidyl-resin in DCM for 20-30 minutes in a suitable reaction vessel.

-

Drain the DCM.

-

Prepare the cleavage cocktail: 1% TFA and 1% TIPS in DCM. For every gram of resin, use 10-20 mL of the cocktail.

-

Add the cleavage cocktail to the resin and agitate gently at room temperature for 30 minutes.

-

Filter the resin and collect the filtrate into a flask containing a small amount of pyridine (to neutralize the TFA).

-

Repeat the cleavage (steps 4 and 5) two more times, combining the filtrates.

-

Wash the resin with DCM (2 x 10 mL/g) and add the washings to the combined filtrate.

-

Concentrate the combined filtrate under reduced pressure.

-

Precipitate the protected peptide by adding the concentrated solution dropwise to a stirred vessel of cold diethyl ether (at least 10-fold volume).

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether and dry under vacuum.

Protocol 3: Strong Acidolytic Cleavage of Z-Trp(Boc)-Peptide from Wang Resin

This protocol cleaves the peptide from the resin and removes the Boc protecting group from the tryptophan side chain, leaving the N-terminal Z-group intact.[6]

Materials:

-

Dried peptidyl-Wang resin

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Triisopropylsilane (TIPS)

-

Cold diethyl ether

-

Centrifuge and/or filtration apparatus

Procedure:

-

Place the dried peptidyl-resin in a reaction vessel.

-